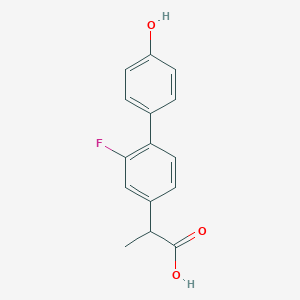

4'-Hydroxyflurbiprofen

Description

Contextualization as a Major Metabolite in Drug Disposition Studies

Drug disposition encompasses the metabolic processes a drug undergoes within the body. In this context, 4'-Hydroxyflurbiprofen is the principal oxidative metabolite of flurbiprofen (B1673479). wjpmr.com Its formation is a critical step in the metabolic pathway of flurbiprofen.

The hydroxylation of flurbiprofen to this compound is almost exclusively catalyzed by the cytochrome P450 isoform CYP2C9, a key enzyme in drug metabolism located primarily in the liver. bertin-bioreagent.compharmgkb.orgcaymanchem.comnih.govpharmgkb.org This specificity makes the formation of this compound a reliable marker for CYP2C9 activity. drugbank.comnih.gov In vitro studies using human liver microsomes have elucidated the kinetic parameters for the formation of the (R)- and (S)-enantiomers of this compound, demonstrating stereoselectivity in enzyme affinity. nih.govpharmgkb.org

The study of this compound is fundamental to understanding the pharmacokinetics of flurbiprofen. Following administration of the parent drug, this compound and its conjugates are major excretion products found in urine. nih.gov However, its plasma concentrations are typically five- to 20-fold lower than those of the parent flurbiprofen enantiomers. nih.gov

The rate of this compound formation is significantly influenced by genetic variations within the CYP2C9 gene. drugbank.comnih.gov Studies on individuals with different CYP2C9 genotypes, such as CYP2C91/1, 1/2, and 1/3, have shown that these genetic differences account for a substantial portion of the variability in flurbiprofen metabolism and clearance. nih.gov For instance, individuals carrying the CYP2C93 allele exhibit significantly lower clearance of flurbiprofen to this compound. nih.gov A comprehensive in vitro study of 36 CYP2C9 allelic isoforms revealed that most variants decreased the catalytic activity toward flurbiprofen hydroxylation, while a few, like CYP2C956, showed increased activity. drugbank.com

Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of the (R)- and (S)-enantiomers of this compound.

| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| (R)-4'-hydroxy-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-4'-hydroxy-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

Data sourced from studies on human liver microsomes. nih.govpharmgkb.org

Rationale for Dedicated Research on this compound in Biomedical Sciences

While this compound is often considered a metabolite with little of the anti-inflammatory activity of its parent compound, dedicated research is crucial for several reasons. pfizer.comt3db.cawikidoc.orgpharmgkb.orgdrogsan.com.tr The rationale extends beyond its role as a simple metabolic byproduct to encompass its own distinct biological activities and its utility as a probe for enzymatic function.

More significantly, this compound has been found to interact with other biological pathways. It completely inhibits the cyclooxygenation of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) at a concentration of 300 µM. bertin-bioreagent.comcaymanchem.commedchemexpress.com Furthermore, it inhibits the hydrolysis of anandamide (B1667382) by fatty acid amide hydrolase (FAAH) with an IC50 value of 84 µM. bertin-bioreagent.comcaymanchem.com These findings suggest that the metabolite could modulate the endocannabinoid system, an area of active investigation in neuroscience and inflammation research.

Secondly, because its formation is so heavily dependent on a single enzyme, CYP2C9, this compound serves as an invaluable in vivo and in vitro probe for this enzyme's activity. bertin-bioreagent.comcaymanchem.comnih.govpharmgkb.org Studying its generation allows researchers to investigate how genetic polymorphisms in CYP2C9 affect drug metabolism, which has significant implications for personalized medicine. drugbank.comnih.gov This research helps predict how individuals with certain genetic makeups will process not only flurbiprofen but also other drugs metabolized by CYP2C9, such as warfarin (B611796) and phenytoin. pharmgkb.org

Finally, detailed investigation into this compound contributes to the broader understanding of drug metabolism and xenobiotic transformation. For instance, studies have explored its formation not just in humans but also in microorganisms like Cunninghamella species, which can produce the metabolite through biotransformation. nih.govresearchgate.net This type of research is valuable for developing biotechnological approaches to drug synthesis and for understanding environmental microbiology.

Table 2: Investigated Biological Activities of this compound This table summarizes the observed effects of this compound on various enzymes.

| Target Enzyme | Effect | Concentration / IC50 |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 94% inhibition | 1,000 µM |

| Cyclooxygenase (COX-1 and COX-2) | No inhibition of arachidonic acid oxygenation | Not Applicable |

| Cyclooxygenase | Complete inhibition of 2-arachidonoyl glycerol (2-AG) cyclooxygenation | 300 µM |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of anandamide hydrolysis | IC50 of 84 µM |

Data sourced from in vitro studies. bertin-bioreagent.comcaymanchem.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biotransformation Pathways of Flurbiprofen to 4 Hydroxyflurbiprofen

Cytochrome P450 Enzyme System Involvement

The conversion of flurbiprofen (B1673479) to 4'-hydroxyflurbiprofen is a classic example of a phase I metabolic reaction, specifically an aromatic hydroxylation. This process is primarily mediated by a specific isoform of the cytochrome P450 family.

Central Role of Cytochrome P450 2C9 (CYP2C9) in 4'-Hydroxylation

Extensive research has unequivocally identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for the 4'-hydroxylation of flurbiprofen. wjpmr.comnih.govdrogsan.com.trnih.govefda.gov.etwikidoc.orgpharmgkb.orgplos.org In vitro studies using human liver microsomes and cDNA-expressed CYP2C9 have confirmed its central role in this metabolic pathway. nih.govdrogsan.com.trnih.govefda.gov.etwikidoc.org The formation of this compound is considered a reliable in vitro and in vivo probe for CYP2C9 activity. nih.govplos.org

Characterization of CYP2C9 Allelic Variants and Their Catalytic Activities

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of flurbiprofen. Several allelic variants of CYP2C9 have been identified, and their effects on the formation of this compound have been characterized. The wild-type allele is denoted as CYP2C91*. smj.org.sg

Mutations such as the Arg144Cys substitution (CYP2C92) and the Ile359Leu substitution (CYP2C93) are known to result in decreased enzyme activity. smj.org.sgcamjol.info For instance, the CYP2C93/3 genotype, found in poor metabolizers, exhibits a drastically reduced 4'-hydroxylation activity, approximately 1/69th of that observed in extensive metabolizers with the CYP2C91/1 genotype. mims.com The CYP2C93* allele, in particular, has been shown to have a much lower catalytic activity compared to the CYP2C92* allele. smj.org.sg

A comprehensive study of 36 CYP2C9 allelic isoforms revealed that while most variants led to decreased intrinsic clearance of flurbiprofen, two variants, CYP2C953* and CYP2C956, actually demonstrated higher intrinsic clearance values than the wild-type. researchgate.net Specifically, CYP2C956 exhibited a 197.3% higher intrinsic clearance, whereas the other 33 variants showed significantly reduced clearance values, ranging from 0.6% to 83.8% of the wild-type. researchgate.net These findings highlight the wide interindividual variability in flurbiprofen metabolism due to genetic factors. smj.org.sg

Table 1: Catalytic Activity of Selected CYP2C9 Allelic Variants on Flurbiprofen 4'-Hydroxylation

| CYP2C9 Allele | Genotype Example | Consequence on 4'-Hydroxylation Activity | Relative Intrinsic Clearance (%) |

| CYP2C91 | CYP2C91/1 | Normal (Extensive Metabolizer) | 100 |

| CYP2C92 | CYP2C91/2 | Reduced | Data not uniformly reported |

| CYP2C93 | CYP2C91/3 | Significantly Reduced | Data not uniformly reported |

| CYP2C93 | CYP2C93/3 | Drastically Reduced (Poor Metabolizer) | ~1.4 |

| CYP2C953 | Not specified | Increased | >100 |

| CYP2C956 | Not specified | Significantly Increased | 197.3 |

Stereoselective Metabolism of Flurbiprofen Enantiomers to this compound

Flurbiprofen is a chiral compound, existing as (R)- and (S)-enantiomers. nih.gov The metabolism of these enantiomers to their respective 4'-hydroxy metabolites can exhibit stereoselectivity. Studies have shown that while the maximum formation velocities (Vmax) for (R)-4'-hydroxyflurbiprofen and (S)-4'-hydroxyflurbiprofen are roughly equal, there can be stereoselectivity in terms of enzyme affinity (Km). nih.govpharmgkb.org

Specifically, the formation clearance of this compound shows enantioselectivity, with the (R)-enantiomer being cleared more rapidly than the (S)-enantiomer. nih.gov This leads to a longer apparent elimination half-life for (S)-flurbiprofen compared to (R)-flurbiprofen. nih.gov The serum concentrations of the this compound enantiomers also show stereoselective disposition, with the (S)-enantiomer having a significantly longer apparent half-life than the (R)-enantiomer. nih.gov It is important to note that the metabolism of (R)-flurbiprofen to (S)-flurbiprofen is minimal, unlike some other profen drugs. drogsan.com.trefda.gov.etwikidoc.org

Kinetic Characterization of 4'-Hydroxylation Reaction: Km and Vmax Determination

The kinetics of the 4'-hydroxylation of flurbiprofen have been characterized by determining the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

In human liver microsomes, the following kinetic parameters have been reported for the formation of this compound:

Table 2: Kinetic Parameters for Flurbiprofen 4'-Hydroxylation in Human Liver Microsomes

| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |

| (R)-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

Data from a study on human liver microsomes. nih.govpharmgkb.org

Another study using recombinant CYP2C9 reported the following kinetic parameters:

Table 3: Kinetic Parameters for Flurbiprofen 4'-Hydroxylation by Recombinant CYP2C9

| Substrate | Km (μM) | Vmax (pmol/min/nmol P450) |

| Flurbiprofen | 7.67 ± 0.72 | 5423 ± 427 |

Data from a study using recombinant CYP2C9. rsc.org

These kinetic values can be influenced by the presence of other compounds and by the specific CYP2C9 variant.

Investigation of Other Cytochrome P450 Isoforms and Their Negligible Involvement in 4'-Hydroxylation

While CYP2C9 is the primary enzyme, the potential involvement of other CYP450 isoforms in flurbiprofen 4'-hydroxylation has been investigated. Studies have demonstrated that at physiological concentrations of flurbiprofen, several other major CYP isoforms have little to no role in this specific metabolic reaction.

The following isoforms have been shown to have negligible involvement in the 4'-hydroxylation of flurbiprofen:

CYP1A1 nih.gov

CYP2A6 nih.gov

CYP2B6 nih.gov

CYP2C8 nih.govpharmgkb.org

CYP2C19 nih.gov

CYP2D6 nih.gov

CYP2E1 nih.govpharmgkb.org

CYP3A4 nih.govpharmgkb.org

Although CYP1A2 showed some activity, its turnover rate was approximately 1/140th that of CYP2C9, rendering its contribution insignificant. nih.govpharmgkb.org The lack of involvement of CYP2C19 is particularly noteworthy due to its sequence homology with CYP2C9. nih.gov

Inhibition and Modulation of 4'-Hydroxylation Pathway

The 4'-hydroxylation of flurbiprofen, being predominantly a CYP2C9-mediated process, is susceptible to inhibition by various compounds. Understanding these interactions is crucial for predicting potential drug-drug interactions.

Known inhibitors of CYP2C9 have been shown to inhibit the formation of this compound. For example, sulfaphenazole (B1682705) is a potent inhibitor, with Ki values of 0.07 μM and 0.06 μM for the 4'-hydroxylation of (R)- and (S)-flurbiprofen, respectively. nih.gov Other drugs that inhibit this pathway include tolbutamide (B1681337) and racemic warfarin (B611796), with Ki values for warfarin of 2.2 μM and 4.7 μM for the (R)- and (S)-enantiomers, respectively. nih.govpharmgkb.org The NSAID piroxicam (B610120) also acts as an inhibitor. nih.gov Conversely, substances like erythromycin (B1671065) and alpha-naphthoflavone (B191928) have no significant effect on this metabolic pathway. nih.govpharmgkb.org

Certain dietary components can also inhibit CYP2C9 and thus reduce the formation of this compound. Brewed tea, grape juice, and cranberry juice have been shown to decrease the formation rate of the metabolite. wjpmr.com In contrast, some substances can activate the 4'-hydroxylation of flurbiprofen. Dapsone, for instance, has been shown to activate CYP2C9-mediated flurbiprofen hydroxylation, leading to a decrease in Km and an increase in Vmax. acs.org

In Vitro Inhibition Studies of CYP2C9-Mediated 4'-Hydroxylation

The enzymatic pathway leading to this compound is susceptible to inhibition by various compounds, a key focus of in vitro research. These studies are critical for predicting potential drug-drug interactions. Known CYP2C9 substrates and inhibitors have been tested for their effect on this compound formation in human liver microsomes.

Compounds such as racemic-warfarin and tolbutamide have been shown to inhibit the reaction. researchgate.net Conversely, erythromycin (a CYP3A4 inhibitor) and alpha-naphthoflavone (a CYP1A inhibitor) had no significant effect, further cementing the primary role of CYP2C9 in this metabolic step. researchgate.net Interestingly, some compounds can have differential effects depending on the genetic makeup of the CYP2C9 enzyme. For example, benzbromarone, a potent inhibitor of the wild-type CYP2C9.1, was found to activate the 4'-hydroxylation of flurbiprofen when mediated by the CYP2C9.3 variant. criver.com

Furthermore, certain molecules can act as activators. Dapsone and its analog, phenylsulfone, have been shown to activate flurbiprofen 4'-hydroxylation, a phenomenon attributed to the simultaneous binding of both the substrate (flurbiprofen) and the effector (dapsone) in the active site of CYP2C9, which orients the flurbiprofen molecule closer to the heme iron for more efficient metabolism. ebmconsult.comsolvobiotech.com

Table 1: In Vitro Modulators of CYP2C9-Mediated this compound Formation

| Modulator | Effect on 4'-Hydroxylation | Enzyme Variant(s) | Additional Findings |

| Racemic-warfarin | Inhibition | Not specified | Estimated Ki values were 2.2 µM for (R)-flurbiprofen and 4.7 µM for (S)-flurbiprofen. researchgate.net |

| Tolbutamide | Inhibition | Not specified | Confirmed as an inhibitor. researchgate.net |

| Benzbromarone | Inhibition / Activation | CYP2C9.1 / CYP2C9.3 | Inhibits wild-type (CYP2C9.1) but activates the variant form (CYP2C9.3). criver.com |

| Dapsone | Activation | Not specified | Reduces Km and increases Vmax for flurbiprofen hydroxylation. solvobiotech.com |

| Phenylsulfone | Activation | Not specified | Activates flurbiprofen 4'-hydroxylation comparably to dapsone. ebmconsult.com |

| Erythromycin | No Appreciable Effect | Not specified | A known CYP3A4 inhibitor, its lack of effect supports CYP2C9 specificity. researchgate.net |

| Alpha-naphthoflavone | No Appreciable Effect | Not specified | A known CYP1A inhibitor, its lack of effect supports CYP2C9 specificity. researchgate.net |

| Brewed Tea | Inhibition | Not specified | Reduced flurbiprofen hydroxylation to 11% of control in vitro. scispace.com |

| Grape Juice | Inhibition | Not specified | Reduced flurbiprofen hydroxylation to 10% of control in vitro. scispace.com |

Conjugation Pathways of this compound

Following its formation via oxidation, this compound, along with the parent drug, undergoes Phase II metabolism, primarily through conjugation. nih.gov This process involves the attachment of a polar molecule, which increases the water solubility of the compound and facilitates its excretion from the body, mainly via the kidneys. nih.govxenotech.comnih.gov The major conjugation pathway for this compound is glucuronidation, resulting in the formation of this compound glucuronide.

Glucuronidation Mechanisms and UGT Enzyme Involvement

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are responsible for the metabolism of numerous drugs and endogenous compounds. nih.gov For this compound, research indicates that the glucuronidation occurs predominantly at the carboxylic acid group rather than the newly added 4'-hydroxy group. researchgate.net

This specific type of conjugation strongly suggests the involvement of UGT2B7. researchgate.net UGT2B7 is a key enzyme known to catalyze the formation of acyl glucuronides (conjugation at a carboxyl group) and is also the major enzyme responsible for the glucuronidation of the parent compound, flurbiprofen. nih.gov While the UGTs responsible for this compound glucuronidation have not been definitively identified through direct experimentation, the evidence points toward UGT2B7 as the primary catalyst. nih.govresearchgate.net The UGT enzyme superfamily, particularly the UGT1A and UGT2B subfamilies, plays a critical role in drug metabolism, second only to the cytochrome P450 system.

Pharmacological and Biological Activities of 4 Hydroxyflurbiprofen

Cyclooxygenase (COX) Isoform Interactions

4'-Hydroxyflurbiprofen demonstrates a unique pattern of interaction with COX-1 and COX-2, the two primary isoforms of the cyclooxygenase enzyme. Its inhibitory activity is notably dependent on the substrate being metabolized.

This compound is a weak inhibitor of COX-1-catalyzed oxygenation of arachidonic acid. Significant inhibition is only observed at high concentrations. For instance, it produces 3%, 28%, and 94% inhibition at concentrations of 100 µM, 300 µM, and 1000 µM, respectively nih.gov. In contrast, its parent compound, flurbiprofen (B1673479), achieves complete inhibition of COX-1 at a much lower concentration of 30 µM nih.gov.

Similar to its effect on COX-1, this compound does not effectively inhibit COX-2 when arachidonic acid is the substrate nih.gov. However, its inhibitory profile changes significantly with the endocannabinoid 2-arachidonoylglycerol (2-AG) as the substrate.

Research indicates that this compound fails to inhibit the cyclooxygenation of arachidonic acid by both COX-1 and COX-2 at physiologically relevant concentrations nih.gov. This characteristic distinguishes it from its parent compound, flurbiprofen, which is a potent inhibitor of arachidonic acid oxygenation by both COX isoforms.

A noteworthy characteristic of this compound is its selective inhibition of the COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) nih.gov. It demonstrates partial inhibition at concentrations of 30 µM and 100 µM, with complete inhibition observed at 300 µM nih.gov. This substrate-selective inhibition of COX-2 is a feature it shares with flurbiprofen, although with lower potency nih.gov.

| Compound | Concentration (µM) | Substrate | COX Isoform | % Inhibition |

| This compound | 100 | Arachidonic Acid | COX-1 | 3% nih.gov |

| This compound | 300 | Arachidonic Acid | COX-1 | 28% nih.gov |

| This compound | 1000 | Arachidonic Acid | COX-1 | 94% nih.govmedchemexpress.com |

| This compound | 30 | 2-AG | COX-2 | Partial nih.gov |

| This compound | 100 | 2-AG | COX-2 | Partial nih.gov |

| This compound | 300 | 2-AG | COX-2 | Complete nih.gov |

| Flurbiprofen | 30 | Arachidonic Acid | COX-1 | Complete nih.gov |

| Flurbiprofen | 3 | Arachidonic Acid | COX-2 | 33% nih.gov |

| Flurbiprofen | 3 | 2-AG | COX-2 | 70% nih.gov |

Endocannabinoid System Modulation

In addition to its interactions with the COX enzymes, this compound also modulates the endocannabinoid system, primarily through its interaction with Fatty Acid Amide Hydrolase (FAAH).

Relative Anti-inflammatory Activity Assessment in Preclinical Models

The anti-inflammatory activity of this compound, a primary metabolite of flurbiprofen, has been evaluated in preclinical models, primarily through in vitro enzymatic assays. nih.gov These studies reveal a pharmacological profile distinct from its parent compound, suggesting a different mechanism of action regarding inflammation modulation.

Research findings indicate that this compound's interaction with the cyclooxygenase (COX) enzymes, which are the primary targets of traditional non-steroidal anti-inflammatory drugs (NSAIDs), is substantially different from that of flurbiprofen. nih.govtocris.com Flurbiprofen is a potent non-selective inhibitor of both COX-1 and COX-2, effectively blocking the synthesis of prostaglandins from arachidonic acid, which is the principal mechanism behind its anti-inflammatory effects. nih.govresearchgate.netnih.gov

In contrast, preclinical studies have shown that this compound does not inhibit the COX-1 and COX-2-catalyzed oxygenation of arachidonic acid. nih.govmedchemexpress.com However, it demonstrates a selective inhibitory activity on the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2. nih.gov The inhibition of 2-AG cyclooxygenation was found to be complete at a concentration of 300 µM and partial at concentrations of 30 µM and 100 µM. nih.govmedchemexpress.com While the primary metabolites of flurbiprofen retain some properties of the parent compound concerning the inhibition of endocannabinoid metabolism, these effects are generally less potent and are considered unlikely to contribute significantly to the in vivo anti-inflammatory actions of flurbiprofen itself. nih.gov

The assessment in preclinical models, therefore, highlights that this compound has a significantly lower classical anti-inflammatory activity compared to flurbiprofen, due to its failure to inhibit prostaglandin (B15479496) production from arachidonic acid. nih.gov Its activity is more specifically directed towards the endocannabinoid system.

Comparative Inhibitory Activity on Cyclooxygenase (COX) Enzymes

The following table summarizes the key research findings from preclinical in vitro models, comparing the inhibitory effects of this compound and its parent compound, Flurbiprofen, on COX enzymes with different substrates.

| Compound | Target Enzyme | Substrate | Inhibitory Activity |

|---|---|---|---|

| This compound | COX-1 | Arachidonic Acid | No inhibition observed nih.govmedchemexpress.com |

| This compound | COX-2 | Arachidonic Acid | No inhibition observed nih.govmedchemexpress.com |

| This compound | COX-2 | 2-Arachidonoylglycerol (2-AG) | Complete inhibition at 300 µM; partial at 30-100 µM nih.govmedchemexpress.com |

| Flurbiprofen | COX-1 (human) | Arachidonic Acid | Potent inhibition (IC50 = 0.1 µM) tocris.com |

| Flurbiprofen | COX-2 (human) | Arachidonic Acid | Potent inhibition (IC50 = 0.4 µM) tocris.com |

Advanced Analytical Methodologies for 4 Hydroxyflurbiprofen Quantification in Biological Matrices

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assays

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantification of 4'-Hydroxyflurbiprofen. researchgate.netdaneshyari.com This methodology offers superior selectivity and sensitivity compared to conventional HPLC methods. researchgate.net

A rapid and sensitive HPLC-MS/MS method was developed for the simultaneous determination of Flurbiprofen (B1673479) and this compound in human plasma. researchgate.net The chromatographic separation was achieved on a reversed-phase C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (15:85, v/v). researchgate.net The analytes were quantified using MS/MS detection in electrospray ionization (ESI) negative ion mode. researchgate.net The retention times were notably short, with this compound eluting at 0.8 minutes. researchgate.net

The validation of this method demonstrated its robustness and reliability. The calibration curve for this compound was linear over the range of 0.01–1 μg/mL in human plasma. researchgate.net The lower limit of quantification (LLOQ) was established at 0.01 μg/mL for both analytes, requiring only 100 μl of plasma. researchgate.net

Application of Fluorescence Detection in Chromatographic Methods

Fluorescence detection offers a sensitive and specific alternative for the quantification of this compound, particularly when coupled with HPLC. nih.govacs.org This technique leverages the native fluorescence of the compound, providing excellent sensitivity without the need for derivatization. nih.govnih.gov

A high-performance liquid chromatographic assay utilizing fluorescence detection was developed for the simultaneous quantitation of Flurbiprofen and its major metabolite, this compound, in both urine and plasma. nih.gov The separation was performed on a C18 column with a mobile phase of acetonitrile (B52724) and 20 mM dibasic potassium phosphate (B84403) buffer (pH 3). nih.gov The fluorescence detector was set at an excitation wavelength of 260 nm and an emission wavelength of 320 nm. nih.gov

This method demonstrated high sensitivity, with a limit of quantitation (LOQ) for this compound of 0.05 µg/mL in plasma and 0.25 µg/mL in urine. nih.gov A key advantage of this method was the elimination of an extraction procedure for sample analysis, which significantly reduced sample preparation time. nih.gov

Optimization of Sample Preparation Techniques for Enhanced Sensitivity and Specificity

The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and enrich the analyte of interest, thereby enhancing the sensitivity and specificity of the analytical method. ijpsjournal.comresearchgate.net Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comchromatographyonline.com

For the HPLC-MS/MS analysis of this compound, a liquid-liquid extraction (LLE) with methyl t-butyl ether was employed. researchgate.net This technique effectively separates the analyte from plasma proteins and other potential interferences. In another approach for HPLC with fluorescence detection, no extraction procedure was required for plasma and urine samples, simplifying the workflow. nih.gov However, for more complex applications or when higher sensitivity is needed, SPE can be utilized. researchgate.net The choice of sample preparation technique is crucial and depends on the analytical method and the biological matrix being analyzed. ijpsjournal.com

Method Validation Parameters: Accuracy, Precision, Limit of Quantification, and Stability

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. unodc.orgfda.govnih.gov The key validation parameters include accuracy, precision, limit of quantification (LOQ), and stability. globalresearchonline.neteuropa.eu

For the HPLC-MS/MS method for this compound, the mean accuracy and precision for intra- and inter-run validation were all within acceptable limits. researchgate.net Similarly, for the HPLC-fluorescence method, the coefficient of variation for intra-day, inter-day, freeze-thaw, and in-process stability tests was less than 14% for both this compound and Flurbiprofen. nih.gov The limit of quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu For this compound, the LOQ was determined to be 0.01 µg/mL in plasma by HPLC-MS/MS and 0.05 µg/mL in plasma by HPLC with fluorescence detection. researchgate.netnih.gov

Research Applications and Translational Implications of 4 Hydroxyflurbiprofen Studies

Utilization in Drug Metabolism Research and Pharmacokinetic Profiling

4'-Hydroxyflurbiprofen is central to drug metabolism research as its formation is almost exclusively catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme. pharmgkb.orgnih.gov This specificity allows researchers to use the rate of this compound formation as a direct measure of CYP2C9 activity. plos.org The pharmacokinetic profile of this compound, including its rate of formation and subsequent elimination, provides a window into an individual's metabolic capacity.

In pharmacokinetic studies, the concentrations of both flurbiprofen (B1673479) and this compound are measured in plasma and urine over time after administration of flurbiprofen. nih.govnih.gov Several metabolites of flurbiprofen have been identified in human plasma and urine, including this compound, 3',4'-dihydroxy-flurbiprofen, and 3'-hydroxy-4'-methoxy-flurbiprofen, along with their conjugated forms. pfizer.comefda.gov.etwikidoc.org However, this compound is the major metabolite. pfizer.com The metabolite itself shows minimal anti-inflammatory activity. pfizer.comefda.gov.etwikidoc.org

The pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach Cmax (tmax), and area under the plasma concentration-time curve (AUC), are crucial for understanding its disposition. For instance, in healthy volunteers, the serum concentrations of this compound are typically five to twenty times lower than those of the parent drug, flurbiprofen. nih.gov

Role as a Mechanistic Probe for Cytochrome P450 2C9 (CYP2C9) Activity

The hydroxylation of flurbiprofen to this compound is a well-established marker for the activity of the CYP2C9 enzyme, which is responsible for metabolizing approximately 15% of clinically used drugs. plos.orgresearchgate.net This makes this compound an invaluable tool for probing CYP2C9 function both in laboratory settings and in living organisms.

In Vitro Assay Development for CYP2C9 Activity Assessment

In vitro assays using human liver microsomes are fundamental for studying CYP2C9 activity. These assays measure the rate of this compound formation from flurbiprofen. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined, providing insights into the enzyme's affinity for the substrate and its maximum metabolic capacity. nih.gov

Studies have established the kinetic parameters for the formation of this compound from both the (R)- and (S)-enantiomers of flurbiprofen in human liver microsomes. nih.gov These in vitro systems are also used to investigate the inhibitory potential of other drugs on CYP2C9 activity by observing their effect on this compound formation. nih.gov For example, known CYP2C9 inhibitors like racemic-warfarin and tolbutamide (B1681337) have been shown to inhibit this reaction. nih.gov The development of sensitive and specific high-performance liquid chromatography (HPLC) methods allows for the precise measurement of flurbiprofen and this compound in these assays. acs.org

In Vivo Phenotyping Indices for CYP2C9 Activity (e.g., Urinary Metabolic Ratios)

In living organisms, the activity of CYP2C9 can be assessed by measuring the ratio of this compound to flurbiprofen in urine, known as the urinary metabolic ratio (MR). plos.orgresearchgate.net This ratio serves as a non-invasive phenotyping index, reflecting the in vivo metabolic capacity of an individual's CYP2C9 enzymes. plos.orgnih.gov A higher MR generally corresponds to higher CYP2C9 activity. plos.org

Studies have validated the use of urinary MRs collected over specific time intervals, such as 0-8 hours or even as short as 2 hours after flurbiprofen administration, as reliable indices of CYP2C9 activity. plos.orgnih.govnih.gov These phenotyping metrics are sensitive to both genetic variations in the CYP2C9 gene and the effects of co-administered drugs that inhibit or induce the enzyme. nih.govcore.ac.uk For example, the potent CYP2C9 inhibitor fluconazole (B54011) significantly decreases the urinary MR of this compound to flurbiprofen. nih.govnih.gov

The following table summarizes the urinary metabolic ratios (MR) for different CYP2C9 genotypes from a study with 283 individuals. researchgate.netresearchgate.net

| CYP2C9 Genotype | Number of Individuals (n) | Measured MR (Mean ± SD) | Model-Estimated MR |

|---|---|---|---|

| 1/1 | 183 | 1.20 ± 0.40 | 1.19 |

| 1/2 | 63 | 1.02 ± 0.35 | 1.00 |

| 1/3 | 24 | 0.72 ± 0.23 | 0.71 |

| 2/2 | 7 | 0.82 ± 0.16 | 0.81 |

| 2/3 | 5 | 0.54 ± 0.12 | 0.52 |

| 3/3 | 1 | 0.10 | 0.23 |

Investigation of Stereoselective Disposition in Human Populations

Flurbiprofen is administered as a racemic mixture of two enantiomers, (R)-flurbiprofen and (S)-flurbiprofen. The disposition of these enantiomers and their metabolites, including this compound, can differ, a phenomenon known as stereoselectivity.

Studies in healthy volunteers have shown that the clearance of (R)-flurbiprofen is greater than that of (S)-flurbiprofen. nih.gov This is reflected in a lower area under the curve (AUC) and a shorter half-life for the R-enantiomer. nih.gov The formation of metabolites, including this compound, also exhibits stereoselectivity, with a greater formation clearance for the R-enantiomer. nih.gov

The disposition of this compound itself is also stereoselective. The apparent half-life of (S)-4'-hydroxyflurbiprofen is significantly longer than that of the (R)-enantiomer in both young and elderly individuals. nih.gov This indicates that the elimination of the S-metabolite is slower than the R-metabolite.

Contribution to Understanding Drug-Drug and Drug-Dietary Supplement Interactions

Because the formation of this compound is a specific marker for CYP2C9 activity, it is a valuable tool for investigating drug-drug and drug-dietary supplement interactions involving this enzyme. fda.gov An interacting substance can either inhibit or induce CYP2C9, leading to changes in the plasma concentrations of flurbiprofen and the formation of this compound. fda.gov

For example, co-administration of a potent CYP2C9 inhibitor like fluconazole significantly decreases the formation of this compound and increases the plasma levels of flurbiprofen. nih.gov Conversely, an inducer of CYP2C9 would be expected to increase the formation of this compound.

Dietary supplements can also interact with CYP2C9. fda.govclevelandclinic.org For instance, St. John's wort is a known inducer of various CYP enzymes and could potentially affect flurbiprofen metabolism. webmd.com The following table lists some substances that can interact with drugs metabolized by CYP enzymes.

| Interacting Substance | Potential Effect on Drug Metabolism | Example |

|---|---|---|

| Fluconazole | Inhibition of CYP2C9 | Decreases formation of this compound |

| Aspirin | Lowers serum flurbiprofen concentrations | Interaction with NSAIDs |

| Warfarin (B611796) | Inhibition of CYP2C9 | Potential for increased bleeding risk when combined with NSAIDs |

| St. John's Wort | Induction of CYP enzymes | Can decrease the effectiveness of various medications |

| Ginkgo Biloba | Blood thinning properties | May increase bleeding risk with blood thinners |

Research into its Role in Renal Impairment and Metabolite Clearance

The kidneys are the primary route of elimination for flurbiprofen metabolites. wikidoc.org Therefore, impaired renal function can significantly impact the clearance of this compound. pgkb.org In patients with moderate to severe renal impairment, the elimination of this compound is reduced. wikidoc.orgpgkb.org

Studies in patients with end-stage renal disease (ESRD) have shown that while the half-life of flurbiprofen itself is not significantly different from healthy individuals, the elimination of this compound is reduced. nih.gov This can lead to the accumulation of the metabolite with repeated dosing. nih.gov Interestingly, in ESRD patients, the major excreted metabolite appears to shift from this compound to 3',4'-dihydroxy-flurbiprofen. nih.gov

The accumulation of metabolites in patients with renal impairment is a concern because even metabolites considered inactive in healthy individuals could reach toxic levels. europa.eu Research in this area is crucial for determining appropriate dosing regimens for drugs like flurbiprofen in patients with kidney disease.

Impact on Drug Efficacy and Safety Profiles of Parent Compound

The impact on flurbiprofen's efficacy is significant because this compound exhibits substantially reduced pharmacological activity compared to the parent compound. In animal models of inflammation, the 4'-hydroxy metabolite has demonstrated very little anti-inflammatory effect. efda.gov.etnih.govdrugs.com While flurbiprofen is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, its metabolite this compound shows weak inhibitory action. For instance, at a high concentration of 1000 µM, it inhibits COX-1 by 94%, but it does not effectively inhibit the cyclooxygenation of arachidonic acid, the primary mechanism for the anti-inflammatory and analgesic effects of NSAIDs. medchemexpress.comcaymanchem.com This metabolic conversion to a less active compound means that the therapeutic effect is primarily driven by the parent flurbiprofen before it is metabolized.

From a safety perspective, the metabolism to this compound is a key pathway for the clearance of the drug. drugs.com However, the rate of this metabolism can influence the safety profile. Genetic variations in the CYP2C9 enzyme can lead to differences in how quickly individuals metabolize flurbiprofen. wjpmr.com Individuals classified as "poor metabolizers" due to their CYP2C9 genotype may have a reduced rate of this compound formation, leading to higher and more sustained plasma concentrations of the parent drug. wjpmr.com This can increase the risk of adverse effects associated with high levels of flurbiprofen. pharmgkb.org

Table 1: Comparative Pharmacological Activity

| Compound | Target | Activity | Finding |

|---|---|---|---|

| Flurbiprofen | Cyclooxygenase (COX) | Potent, non-selective inhibitor | Exerts significant anti-inflammatory and analgesic effects. |

| This compound | Cyclooxygenase-1 (COX-1) | Weak inhibitor | Inhibits COX-1 by 94% only at a high concentration of 1000 µM. medchemexpress.com |

| This compound | Arachidonic Acid Cyclooxygenation | No significant inhibition | Does not effectively block the key pathway for prostaglandin (B15479496) synthesis. caymanchem.com |

| This compound | 2-Arachidonoylglycerol (2-AG) Cyclooxygenation | Complete inhibition | Inhibits this alternative pathway completely at 300 µM. caymanchem.com |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Inhibits the hydrolysis of anandamide (B1667382) with an IC50 value of 84 µM. caymanchem.com |

Development of Reference Standards for Pharmaceutical Research and Quality Control

The synthesis and characterization of this compound have been pivotal for its establishment as a reference standard in pharmaceutical research and quality control. axios-research.comsynthinkchemicals.com As the major metabolite of flurbiprofen, its accurate quantification is essential for a variety of applications, from drug metabolism studies to the quality assessment of the final pharmaceutical product. clearsynth.com

In pharmaceutical research, pure, well-characterized this compound serves as an indispensable tool. It is used in analytical method development and validation (AMV) to create and test assays that can accurately measure levels of the metabolite in biological matrices like plasma and urine. clearsynth.comresearchgate.net These methods are crucial for pharmacokinetic studies that assess how flurbiprofen is absorbed, distributed, metabolized, and excreted in the body. nih.gov

For quality control (QC) during the manufacturing of flurbiprofen and its formulations, this compound is used as a specified impurity standard. synthinkchemicals.com Regulatory bodies like the FDA require that drug manufacturers control and monitor impurities. synthinkchemicals.com Using this compound as a reference standard allows for the precise identification and quantification of it as a potential impurity in the active pharmaceutical ingredient (API) or finished drug product, ensuring that it remains within specified, safe limits. synthinkchemicals.comlookchem.com This is also a critical component of the documentation submitted in Abbreviated New Drug Applications (ANDAs). synthinkchemicals.comclearsynth.com

Certified reference materials (CRMs) and pharmaceutical secondary standards of this compound are available from various suppliers. schd-shimadzu.comsigmaaldrich.com These standards are provided with a comprehensive Certificate of Analysis that includes data on purity, identity, and concentration, ensuring traceability and compliance with pharmacopeial and regulatory guidelines. axios-research.comschd-shimadzu.com Stable isotope-labeled versions, such as [2H3]-4''-Hydroxyflurbiprofen, are also developed for use as internal standards in quantitative bioanalytical assays, further enhancing the accuracy of measurements. schd-shimadzu.com

Table 2: Applications of this compound as a Reference Standard

| Application Area | Specific Use | Purpose |

|---|---|---|

| Pharmaceutical Research | Analytical Method Development & Validation | To create and verify assays for quantifying the metabolite in biological samples. clearsynth.com |

| Pharmacokinetic Studies | To understand the metabolism and disposition of flurbiprofen. nih.gov | |

| Drug Metabolism Studies | To investigate the role of enzymes like CYP2C9 in flurbiprofen clearance. pharmgkb.org | |

| Quality Control (QC) | Impurity Profiling | To identify and quantify this compound as an impurity in flurbiprofen API and formulations. synthinkchemicals.com |

| Commercial Production | To ensure product consistency and adherence to specified impurity limits. synthinkchemicals.comclearsynth.com | |

| Regulatory Affairs | ANDA Filing | To provide required data on impurities for generic drug approval. synthinkchemicals.comclearsynth.com |

Future Directions and Emerging Research Avenues for 4 Hydroxyflurbiprofen

Exploration of Undiscovered Biological Activities and Molecular Targets

While primarily known as the main, largely inactive metabolite of flurbiprofen (B1673479) formed by the action of CYP2C9, recent studies suggest that 4'-Hydroxyflurbiprofen may possess its own subtle biological activities. nih.govpharmgkb.org Future research is poised to explore these potential effects more deeply. Investigations have shown that at high concentrations, it can inhibit cyclooxygenase-1 (COX-1) and fatty acid amide hydrolase (FAAH). caymanchem.commedchemexpress.comscience.gov Specifically, it inhibits COX-1 by 94% at a concentration of 1,000 µM and completely inhibits the cyclooxygenation of 2-arachidonoyl glycerol (B35011) (2-AG) at 300 µM, although it does not inhibit the cyclooxygenation of arachidonic acid. caymanchem.commedchemexpress.com

Furthermore, the chemical structure of this compound is being used as a scaffold for developing new therapeutic agents. For example, hybrid molecules combining this compound and chalcone (B49325) have been synthesized and shown to possess antioxidant properties and the ability to inhibit the aggregation of Aβ1-42, a key process in Alzheimer's disease. nih.gov This opens up research into its potential as a lead compound for neurodegenerative disorders. nih.gov Future studies will likely focus on elucidating other potential molecular targets and clarifying the clinical relevance of its known weak interactions.

Advanced Pharmacogenomic Investigations of CYP2C9 Variants and 4'-Hydroxylation Capacity

The formation of this compound is almost exclusively catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme, making it a sensitive probe for the enzyme's activity. pharmgkb.orgnih.gov The CYP2C9 gene is highly polymorphic, with numerous alleles leading to decreased or, in some rare cases, increased enzyme function. nih.govnih.govtandfonline.com Individuals with variants like CYP2C92 and CYP2C93 exhibit reduced metabolism of flurbiprofen, leading to higher exposure to the parent drug. nih.govtandfonline.com

Future research in this area will move beyond common variants to investigate the functional impact of rare CYP2C9 alleles, which may have significant effects on hydroxylation capacity. nih.gov A comprehensive in vitro study of 36 CYP2C9 allelic isoforms found that while most decreased catalytic activity, the CYP2C9*56 variant exhibited a nearly twofold higher intrinsic clearance of flurbiprofen compared to the wild-type. nih.gov Advanced pharmacogenomic studies will aim to correlate the full spectrum of CYP2C9 genotypes with 4'-hydroxylation rates and, ultimately, with clinical outcomes, to refine dose recommendations and minimize adverse drug reactions for flurbiprofen and other CYP2C9 substrates. mdpi.complos.org

Table 1: Impact of Selected CYP2C9 Variants on Flurbiprofen Metabolism

| CYP2C9 Allele | Consequence | Relative Intrinsic Clearance (% of Wild-Type) | Reference |

|---|---|---|---|

| CYP2C9*1 | Wild-Type (Normal Function) | 100% | nih.gov |

| CYP2C9*2 | Decreased Function | ~70% | tandfonline.com |

| CYP2C9*3 | Decreased Function | ~10% | tandfonline.com |

| CYP2C9*53 | Increased Function | Higher than wild-type | nih.gov |

| CYP2C9*56 | Increased Function | 197.3% | nih.gov |

This table is interactive. Click on headers to sort.

Computational Modeling and Simulation for Predicting Metabolic Fate and Interactions

Computational methods are becoming indispensable for understanding and predicting drug metabolism. longdom.org Molecular docking and molecular dynamics simulations have been used to model the interaction between flurbiprofen and the CYP2C9 active site, providing insights into how the substrate binds and is positioned for 4'-hydroxylation. researchgate.netnih.gov These models show that residues like Arg108, Phe114, and Phe476 are key to interacting with flurbiprofen. nih.gov

Future directions involve using these in silico tools to:

Predict the impact of CYP2C9 genetic variants: By creating computational models of variant enzymes, researchers can predict how amino acid substitutions alter the enzyme's structure and its affinity for flurbiprofen. researchgate.net

Elucidate complex interactions: Computer models can help understand phenomena like heteroactivation, where one compound enhances the metabolism of another by binding to the enzyme simultaneously. wvu.edu

Guide drug design: By predicting metabolic fate, computational tools can help in the early stages of drug development to design new molecules with optimized metabolic stability and reduced potential for undesirable drug-drug interactions. longdom.orgacs.org

Develop integrated PBPK/PD models: Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models that incorporate in silico, in vitro, and in vivo data can predict the influence of genetics and co-medications on the drug's effect. mdpi.com

Novel Analytical Approaches for High-Throughput Screening and Metabolomics

The accurate quantification of this compound is crucial for pharmacokinetic studies and phenotyping. A variety of analytical methods have been developed, including high-performance liquid chromatography (HPLC) with fluorescence or UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netiiste.orghug.ch

Emerging research focuses on developing more efficient and high-throughput methods. A key innovation is the development of automated systems for the on-line analysis of dried blood spots (DBS). hug.ch This approach simplifies sample collection, storage, and processing, making large-scale pharmacokinetic and phenotyping studies more feasible. hug.chugent.be Furthermore, the field of metabolomics offers a powerful lens to observe the broader metabolic changes induced by NSAIDs. nih.gov Future studies will likely use untargeted metabolomics to analyze biofluids and tissues, identifying novel biomarkers and pathways affected by flurbiprofen and its metabolite, this compound. nih.govresearchgate.netbiorxiv.org This could reveal unforeseen biological effects and provide a deeper understanding of the drug's system-wide impact. nih.govbiorxiv.org

Table 2: Analytical Methods for this compound Detection

| Analytical Technique | Matrix | Key Features | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection | Urine, Plasma | Excellent sensitivity; no extraction needed for urine/plasma. | researchgate.net |

| GC-MS | Urine, Fungal Cultures | Used to identify and confirm metabolite structures. | researchgate.netnih.gov |

| LC-MS/MS | Human Plasma | High selectivity and sensitivity for clinical applications. | iiste.org |

| Automated on-line DBS-LC/MS/MS | Dried Blood Spots | High-throughput, minimally invasive, automated. | hug.ch |

| ¹⁹F NMR Spectroscopy | Fungal Cultures | Rapid screening for fluorinated metabolites. | nih.gov |

This table is interactive. Click on headers to sort.

Translational Research on Metabolite-Mediated Effects in Specific Disease States

Translational research aims to bridge the gap between laboratory findings and clinical applications. For this compound, this involves investigating whether its formation and presence have direct implications in specific diseases. While much of the focus has been on the parent drug's role in conditions like arthritis, pain, and neurodegenerative diseases, the metabolite's own biological activities warrant further study. caymanchem.commdpi.com

Future translational studies could explore:

Neurodegenerative Diseases: Given that synthetic derivatives of this compound show promise in inhibiting amyloid-beta plaque formation, research could investigate if endogenous levels of the metabolite influence the progression of Alzheimer's disease. nih.gov

Inflammatory Conditions: As this compound retains some ability to inhibit enzymes in the endocannabinoid system, its role in modulating inflammation, beyond the primary COX-inhibition of its parent compound, could be a new area of research. science.gov

Application in Biomarker Discovery for Personalized Medicine Approaches

One of the most promising future applications for this compound is as a biomarker for personalized medicine. The ratio of this compound to flurbiprofen in plasma or urine serves as a reliable in vivo index, or phenotype, for CYP2C9 activity. nih.govplos.orgnih.gov

This phenotyping approach offers a more direct measure of metabolic capacity than genotyping alone, as it reflects the sum of genetic and non-genetic factors (e.g., inflammation, co-medications). plos.org Future applications include:

Dose Optimization: Using the this compound metabolic ratio to guide dosing for the numerous drugs metabolized by CYP2C9, such as warfarin (B611796), phenytoin, and certain oral hypoglycemics. tandfonline.comdiva-portal.org This could improve efficacy and prevent adverse events.

Predicting Drug-Drug Interactions: Monitoring changes in the metabolic ratio can help quantify the inhibitory or inducing effects of co-administered drugs. nih.gov

Accessible Phenotyping: The use of simplified methods, such as single time-point plasma samples or dried blood spots, makes CYP2C9 phenotyping more practical for widespread clinical use. hug.chugent.beresearchgate.net This could lead to routine screening to personalize therapy for a wide range of medications.

Q & A

Q. What validated HPLC methods are recommended for quantifying 4’-hydroxyflurbiprofen in metabolic studies?

A reverse-phase HPLC method with fluorescence detection is widely used. Key parameters include a C18 column (150 × 4.6 mm), mobile phase of 20 mM potassium phosphate (pH 7.4) and acetonitrile (50:50 v/v), flow rate of 0.75 mL/min, and fluorescence detection at Ex/Em 280/310 nm. Internal standards like 2-(3-fluoro-4-phenylphenyl)acetic acid ensure quantification accuracy .

Q. How can researchers ensure reproducibility in CYP2C9 enzyme activity assays involving 4’-hydroxyflurbiprofen?

Standardize incubation conditions: use 1–5 pmol CYP2C9 per reaction, 20-minute incubation times, and triplicate/quadruplicate runs. Quench reactions with perchloric acid, centrifuge, and validate metabolite recovery with internal standards. Calibrate fluorescence detectors to minimize inter-assay variability .

Q. What statistical approaches are suitable for analyzing genotype-dependent CYP2C9 metabolic activity?

Use log-transformed pharmacokinetic parameters (e.g., CL/F, AUC) and apply two-way repeated-measure ANOVA for cross-genotype comparisons (e.g., *1/*1 vs. *1/*3). Non-normalized distributions (e.g., CLf,m) require non-parametric tests like Friedman ANOVA with Tukey-Kramer post-hoc analysis .

Advanced Research Questions

Q. How can contradictory findings in 4’-hydroxyflurbiprofen metabolic ratios across CYP2C9 genotypes be reconciled?

Discrepancies may arise from acyl glucuronide isomerization or environmental modulators (e.g., drug interactions). Implement LC-MS/MS to distinguish between 4’-hydroxyflurbiprofen and its isomers. Validate findings with phenotyping probes (e.g., flurbiprofen) and adjust for urinary pH effects on glucuronide stability .

Q. What computational models best predict CYP2C9-mediated 4’-hydroxyflurbiprofen kinetics in polymorphic populations?

Develop a nonlinear mixed-effects model integrating genotype-specific CL2C9 and CLnon2C9 parameters. Use the Rowland-Matin equation to quantify fluconazole-CYP2C9 inhibition (Ki) and simulate dose adjustments for *1/*3 and *3/*3 genotypes. Validate with NONMEM VI and population pharmacokinetic datasets .

Q. How can researchers optimize immobilized CYP2C9 enzyme platforms for high-throughput 4’-hydroxyflurbiprofen metabolism studies?

Fabricate gold-OT/MUA-CYP2C9 chips via self-assembled monolayers (SAMs). Optimize enzyme immobilization using SPR to monitor binding efficiency. Validate activity with HPLC-fluorescence assays and compare to free-enzyme kinetic parameters (e.g., Vmax, Km) .

Methodological Best Practices

Q. What strategies mitigate data variability in urinary metabolic ratio (MR) measurements?

- Collect urine samples at consistent timepoints (e.g., 2–4 hours post-dose).

- Normalize MR to creatinine levels to account for renal function differences.

- Use genotype-stratified cohorts to reduce confounding (e.g., exclude *3/*3 outliers) .

Q. How should researchers address fluorescence interference in 4’-hydroxyflurbiprofen detection?

Pre-treat samples with solid-phase extraction (SPE) to remove endogenous fluorophores. Validate specificity via spiked recovery tests and parallel LC-MS analysis. Adjust excitation/emission wavelengths (e.g., 260/320 nm) for matrices with high background noise .

Data Interpretation & Reporting

Q. What criteria define clinically relevant CYP2C9 genotype-phenotype discordance in 4’-hydroxyflurbiprofen studies?

Discordance is significant if observed MRs deviate >30% from model-predicted values (e.g., *1/*3 MR = 0.096 vs. predicted 0.15). Report confidence intervals and perform power analysis (α = 0.05, β = 0.10) to confirm statistical validity .

Q. How should raw vs. processed data be presented in publications to ensure transparency?

Include raw HPLC chromatograms and fluorescence spectra in supplementary materials. In the main text, summarize processed data (e.g., mean ± SD metabolic rates) and reference primary datasets archived in repositories like Dryad .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.